molecular formula C11H10N2OS B14320943 4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- CAS No. 103503-06-6

4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo-

Cat. No.: B14320943
CAS No.: 103503-06-6
M. Wt: 218.28 g/mol
InChI Key: DEAUGPGGAQAXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the larger family of benzothiazines, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- can be synthesized through several methods. One common method involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters . This reaction typically proceeds in a single step and is efficient in producing the desired benzothiazine derivatives. Another method involves the use of 1,3-benzothiazolium cations and α-haloketones through ring expansion under ultrasonication, employing optimal 5% sodium hydroxide .

Industrial Production Methods: Industrial production of 4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Comparison with Similar Compounds

4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- can be compared with other similar compounds such as 4H-3,1-benzothiazin-4-ones and 2H-1,4-benzothiazines . While these compounds share a similar core structure, they differ in their substituents and specific biological activities. The unique structural features of 4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- contribute to its distinct properties and applications .

Conclusion

4H-1,4-Benzothiazine-4-propanenitrile, 2,3-dihydro-3-oxo- is a versatile compound with significant potential in various scientific fields. Its unique structure and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research and development of this compound will likely lead to new and exciting applications in the future.

Properties

CAS No.

103503-06-6

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

3-(3-oxo-1,4-benzothiazin-4-yl)propanenitrile

InChI

InChI=1S/C11H10N2OS/c12-6-3-7-13-9-4-1-2-5-10(9)15-8-11(13)14/h1-2,4-5H,3,7-8H2

InChI Key

DEAUGPGGAQAXEN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.